BENGHE Foundational & Exploratory

Check Availability & Pricing

AS1842856: A Selective Foxol Inhibitor for
Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AS1842856

Cat. No.: B15582257

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box protein O1
(Foxol), a key transcription factor in the insulin signaling pathway.[1][2] This document
provides a comprehensive technical overview of AS1842856, including its mechanism of
action, physicochemical properties, and its application in various in vitro and in vivo models.
Detailed experimental protocols and data are presented to facilitate its use in research and
drug development. Recent findings on its potential off-target effects are also discussed.

Introduction

Forkhead box protein O1 (Foxol) is a critical transcription factor that integrates insulin signaling
with the regulation of metabolic homeostasis.[3] It plays a pivotal role in diverse cellular
processes, including gluconeogenesis, adipogenesis, cell cycle control, and apoptosis.[3][4]
Dysregulation of Foxol activity is implicated in various metabolic disorders, most notably type 2
diabetes.[5] AS1842856 has emerged as a valuable chemical probe to investigate the
physiological and pathological roles of Foxol and as a potential therapeutic agent.[5][6] This
qguinolone derivative selectively binds to the active, dephosphorylated form of Foxol, thereby
inhibiting its transcriptional activity.[1][7]
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Physicochemical Properties of AS1842856

AS1842856, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-
dihydroquinoline-3-carboxylic acid, is a cell-permeable compound.[7] Its key properties are
summarized in the table below.

Property Value Reference

5-amino-7-
cyclohexylamino)-1-ethyl-6-

IUPAC Name (cy Y ) )_ Y [7]
fluoro-4-oxoquinoline-3-

carboxylic acid

Molecular Formula C1sH22FN30s [71[8]
Molecular Weight 347.38 g/mol [7]
CAS Number 836620-48-5 [7]
Solubility Soluble in DMSO (0.5 mg/mL) [8]

Mechanism of Action

AS1842856 functions as a selective inhibitor of Foxol. Its mechanism involves direct binding to
the dephosphorylated, active form of Foxol, which prevents its interaction with DNA and
subsequent transactivation of target genes.[1][3] It does not bind to the phosphorylated,
inactive form of Foxol.[1] This targeted action leads to the suppression of Foxol-mediated
cellular processes.

Recent studies have suggested that AS1842856 may also exhibit off-target activity by directly
inhibiting Glycogen Synthase Kinase 3 (GSK3).[9][10] This dual inhibition of both Foxol and
GSK3 may contribute to its observed cytotoxic effects in certain cancer cell lines.[9][10]

Signaling Pathway of Foxol Inhibition by AS1842856
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Foxol Signaling and Inhibition by AS1842856
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Caption: Foxol signaling pathway and the inhibitory action of AS1842856.

Quantitative Data

The inhibitory activity and selectivity of AS1842856 have been characterized in various assays.
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Parameter Value Cell Line/Assay Reference

HepG2 cell-based
ICso (Foxol) 33 nM [1][2][11]
reporter assay

HepG2 cell-based
ICso0 (FOx03a) >1uM [2]
reporter assay

HepG2 cell-based
ICso (Foxo4) >1uM [2]
reporter assay

Inhibition of Foxo1l-
mediated promoter 70% at 0.1 pM HepG2 cells [1]

activity

Inhibition of Foxo3a-
mediated promoter 3% at 0.1 uM HepG2 cells [1]

activity

Inhibition of Foxo4-
mediated promoter 20% at 0.1 pM HepG2 cells [1]

activity

Oral Bioavailability

1.47% Wistar rats [5]
(Rats)

Key Experimental Applications and Protocols

AS1842856 has been utilized in a range of studies to elucidate the role of Foxol in metabolic
processes.

Inhibition of Adipogenesis in 3T3-L1 Preadipocytes

Persistent treatment with AS1842856 has been shown to almost completely suppress the
differentiation of 3T3-L1 preadipocytes into mature adipocytes.[3][12][13] This effect is
associated with the downregulation of the master adipogenic regulator PPARy and
mitochondrial proteins.[3]

Experimental Workflow for Adipogenesis Inhibition Assay
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Workflow for 3T3-L1 Adipogenesis Inhibition Assay
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Caption: Experimental workflow for studying the effect of AS1842856 on adipogenesis.

Protocol: Inhibition of 3T3-L1 Adipocyte Differentiation

o Cell Culture: Culture 3T3-L1 preadipocytes in Basal Medium | (BMI) until confluence.

« Differentiation Induction:
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o Two days post-confluence (Day 0), replace BMI with Differentiation Medium | (DMI)
containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX).

o On Day 2, replace DMI with Differentiation Medium Il (DMII) containing insulin.

o On Day 4, replace DMII with Basal Medium II (BMII) and maintain the culture until Day 8-
12, replacing the medium every two days.

o AS1842856 Treatment: Add AS1842856 (e.g., 0.1 uM) or vehicle control (e.g., 0.1% DMSO)
to the culture medium throughout the differentiation process (Days 0-12) or at specific stages
as required by the experimental design.[3]

e Analysis of Adipogenesis:

o Oil Red O Staining: On Day 8-12, fix the cells and stain with Oil Red O solution to visualize
lipid droplet accumulation. Quantify by extracting the dye and measuring absorbance.

o Western Blotting: Lyse cells at different time points and perform Western blot analysis for
key proteins such as Foxol, phospho-Foxol, and PPARY.

o Gene Expression Analysis: Extract RNA and perform gRT-PCR to analyze the expression
of adipogenic marker genes.

Suppression of Hepatic Gluconeogenesis

AS1842856 has been demonstrated to inhibit hepatic glucose production by suppressing the
MRNA levels of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and
phosphoenolpyruvate carboxykinase (PEPCK).[3]

Protocol: In Vitro Gluconeogenesis Assay in HepG2 Cells

o Cell Culture and Transfection: Culture HepG2 cells and transiently transfect with a Foxol
expression vector and a luciferase reporter plasmid containing the insulin response element.

o Treatment: Treat the transfected cells with varying concentrations of AS1842856 or insulin
as a positive control.
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o Luciferase Reporter Assay: After incubation, lyse the cells and measure luciferase activity to
determine the effect of AS1842856 on Foxol-mediated transactivation.

» Gene Expression Analysis: In parallel experiments with non-transfected HepG2 or primary
hepatocytes, treat cells with AS1842856 and analyze the mRNA levels of G6Pase and
PEPCK using qRT-PCR.

In Vivo Studies in Diabetic Mouse Models

Oral administration of AS1842856 to diabetic db/db mice has been shown to significantly
reduce fasting plasma glucose levels.[1][3]

Protocol: In Vivo Efficacy in db/db Mice
e Animal Model: Use male db/db mice, a model for type 2 diabetes.
e Drug Administration: Administer AS1842856 orally at a specified dose (e.g., 100 mg/kg).[5]

e Blood Glucose Monitoring: Measure fasting blood glucose levels at various time points post-
administration.

e Pyruvate Tolerance Test: To assess the effect on hepatic gluconeogenesis, perform a
pyruvate tolerance test by injecting pyruvate and monitoring blood glucose levels.[5]

o Gene Expression Analysis: At the end of the study, sacrifice the animals, collect liver tissue,
and analyze the expression of gluconeogenic genes (G6Pase, PEPCK) by qRT-PCR.

Potential Therapeutic Applications

The ability of AS1842856 to inhibit Foxol suggests its potential therapeutic utility in several
disease areas:

o Type 2 Diabetes: By suppressing hepatic gluconeogenesis, AS1842856 can help lower
blood glucose levels.[1][5]

o Obesity: Through the inhibition of adipogenesis, it may have anti-obesity effects.[3][12][13]
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o Cancer: AS1842856 has shown cytotoxic effects in certain cancer cell lines, such as B-cell
acute lymphoblastic leukemia (B-ALL), partly through its dual inhibition of Foxol and GSKa3.
[91[10]

o Inflammatory Diseases: Foxol is implicated in the regulation of immune responses, and its
inhibition may be beneficial in certain inflammatory conditions.[14]

e Wound Healing: Local application of AS1842856 has been shown to improve connective
tissue healing in a diabetic minipig model.[15]

Conclusion

AS1842856 is a valuable pharmacological tool for studying the multifaceted roles of Foxol in
health and disease. Its selectivity for Foxol, though potentially coupled with off-target effects
on GSK3, makes it a subject of ongoing research for the development of novel therapeutics for
metabolic disorders, cancer, and other conditions. The experimental protocols and data
presented in this guide are intended to support researchers in effectively utilizing AS1842856 in
their investigations. As with any pharmacological agent, careful consideration of its on- and off-
target effects is crucial for the accurate interpretation of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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